molecular formula C20H21Cl2N3O B11495401 N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Cat. No.: B11495401
M. Wt: 390.3 g/mol
InChI Key: HFFVPWOBVWRQPJ-UHFFFAOYSA-N
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Description

N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure containing both benzene and diazole rings. The compound also features a butanamide group, which is an amide derivative of butanoic acid. The presence of the 2,4-dichlorophenyl group adds to its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzodiazole core. This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The 2,4-dichlorophenyl group is then introduced through a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the benzodiazole derivative with butanoyl chloride in the presence of a base like triethylamine to form the desired butanamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide group, along with the 2,4-dichlorophenyl and benzodiazole moieties, contributes to its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C20H21Cl2N3O

Molecular Weight

390.3 g/mol

IUPAC Name

N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]butanamide

InChI

InChI=1S/C20H21Cl2N3O/c1-2-5-20(26)23-11-10-19-24-17-6-3-4-7-18(17)25(19)13-14-8-9-15(21)12-16(14)22/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H,23,26)

InChI Key

HFFVPWOBVWRQPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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